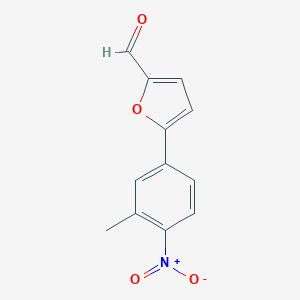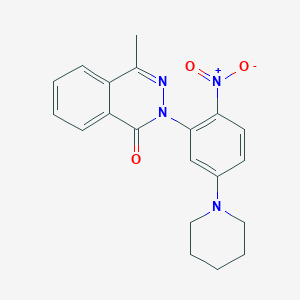METHYL]PYRIDINE](/img/structure/B392636.png)
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE is a chemical compound with the molecular formula C18H13N5O4 and a molecular weight of 363.3 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE typically involves the condensation reaction of an appropriate hydrazide with an aldehyde or ketone. For instance, the reaction of 2,4-dinitrophenylhydrazine with phenyl(4-pyridyl)methanone under suitable conditions can yield the desired hydrazone . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the reaction mixture is often heated to facilitate the condensation process .
Analyse Des Réactions Chimiques
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazone group can participate in nucleophilic addition reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE can be compared with other similar compounds such as:
Benzophenone (2,4-dinitrophenyl)hydrazone: Similar in structure but with different substituents on the phenyl ring.
2,4-Dinitrophenylhydrazine: A simpler hydrazone used in various chemical tests.
Phenylhydrazine: Another hydrazine derivative with distinct chemical properties. The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and applications
Propriétés
Formule moléculaire |
C18H13N5O4 |
|---|---|
Poids moléculaire |
363.3g/mol |
Nom IUPAC |
2,4-dinitro-N-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]aniline |
InChI |
InChI=1S/C18H13N5O4/c24-22(25)15-6-7-16(17(12-15)23(26)27)20-21-18(13-4-2-1-3-5-13)14-8-10-19-11-9-14/h1-12,20H/b21-18+ |
Clé InChI |
LKNJVUDQSMKNJL-DYTRJAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392556.png)
![ethyl {2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B392557.png)
![5-{[(4-Methylphenyl)sulfonyl]oxy}-2-(4,6,6-trimethyl-2-thioxohexahydro-4-pyrimidinyl)phenyl 4-methylbenzenesulfonate](/img/structure/B392558.png)
![5-{[(4-Methylphenyl)sulfonyl]oxy}-2-(4,6,6-trimethyl-3-phenyl-2-thioxohexahydro-4-pyrimidinyl)phenyl 4-methylbenzenesulfonate](/img/structure/B392559.png)
![5-{3,5-Dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B392560.png)
![2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B392563.png)
![5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392565.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B392567.png)
![2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B392568.png)
![5-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B392569.png)

![2-{2-chloro-4-hydroxy-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B392573.png)

![5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392576.png)
